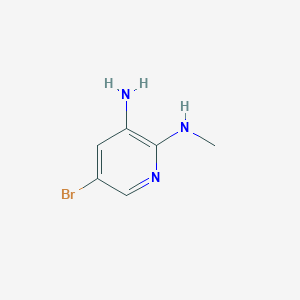

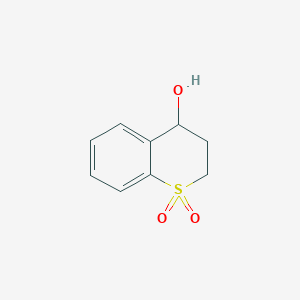

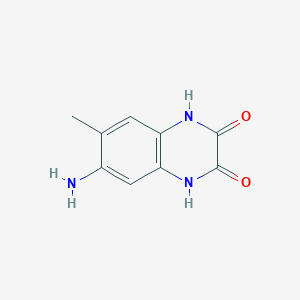

6-アミノ-7-メチル-1,4-ジヒドロキノキサリン-2,3-ジオン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL is a synthetic compound belonging to the quinoxaline family. This compound has gained significant attention due to its wide range of biological and pharmacological applications. It is known for its potential as a d-amino acid oxidase (DAAO) inhibitor, which has implications in various therapeutic areas .

科学的研究の応用

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL has numerous scientific research applications:

Chemistry: It is used as a building block for the synthesis of various quinoxaline derivatives.

Biology: The compound is studied for its potential as a DAAO inhibitor, which has implications in treating nervous system-associated diseases.

Medicine: It has been explored for its analgesic effects in experimental models of pain.

Industry: The compound is used in the development of corrosion inhibitors and supramolecular materials with excellent adsorption properties.

生化学分析

Biochemical Properties

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes and receptors. It interacts with the AMPA receptor, inhibiting its activity and thereby modulating synaptic transmission. This compound also interacts with d-amino acid oxidase (DAAO), exhibiting inhibitory activity with IC50 values ranging from 0.6 to 15 μM . The nature of these interactions involves binding to the active sites of these enzymes and receptors, leading to changes in their activity.

Cellular Effects

The effects of 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, by inhibiting the AMPA receptor, this compound can alter synaptic plasticity and neuronal communication, which are critical for learning and memory. Additionally, its interaction with DAAO can affect the levels of d-serine, a co-agonist of the NMDA receptor, thereby influencing neurotransmission and cognitive functions .

Molecular Mechanism

At the molecular level, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione exerts its effects through specific binding interactions with biomolecules. It binds to the AMPA receptor, blocking the ion channel and preventing the influx of calcium ions, which is essential for synaptic transmission. This inhibition leads to a decrease in excitatory neurotransmission. Additionally, its inhibition of DAAO involves binding to the enzyme’s active site, preventing the oxidation of d-amino acids and thereby modulating their levels in the brain .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods. Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the AMPA receptor and DAAO, resulting in long-term changes in synaptic plasticity and neurotransmission .

Dosage Effects in Animal Models

The effects of 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione vary with different dosages in animal models. At low doses, it effectively inhibits the AMPA receptor and DAAO without causing significant adverse effects. At high doses, it can lead to toxicity and adverse effects such as neurotoxicity and impaired cognitive functions. Threshold effects have been observed, where a certain dosage is required to achieve significant inhibition of the target enzymes and receptors .

Metabolic Pathways

6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione is involved in several metabolic pathways, particularly those related to neurotransmission. It interacts with enzymes such as DAAO, affecting the metabolism of d-amino acids. This interaction can lead to changes in metabolic flux and metabolite levels, influencing overall brain function and cognitive processes .

Transport and Distribution

Within cells and tissues, 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione is transported and distributed through specific transporters and binding proteins. These interactions affect its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its activity, as it needs to reach the target receptors and enzymes to exert its effects .

Subcellular Localization

The subcellular localization of 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization ensures that the compound can effectively interact with its target biomolecules, such as the AMPA receptor and DAAO, to modulate their activity .

準備方法

The synthesis of 6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL can be achieved through several methods. One common synthetic route involves the alkylation of quinoxalines . Another efficient method is the one-pot green synthesis, which involves the reaction of o-phenylenediamine with oxalic acid under solvent-free conditions at room temperature . This method is advantageous due to its simplicity and environmentally friendly approach.

化学反応の分析

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinoxaline derivatives.

Reduction: Reduction reactions can modify the quinoxaline ring, leading to different derivatives.

Substitution: Substitution reactions, particularly at the amino group, can yield a variety of functionalized products.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions are often quinoxaline derivatives with modified functional groups .

作用機序

The mechanism of action of 6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL involves its interaction with specific molecular targets. As a DAAO inhibitor, it binds to the active site of the enzyme, preventing the oxidation of d-amino acids. This inhibition can lead to increased levels of d-serine in the brain, which has therapeutic implications for conditions like schizophrenia and neuropathic pain .

類似化合物との比較

6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL can be compared with other quinoxaline derivatives, such as:

6-Methyl-1,4-dihydroquinoxaline-2,3-dione: This compound is similar in structure but lacks the amino group, which affects its biological activity.

6-Chlorobenzo[d]isoxazol-3-ol: This compound features an imidic acid group and is known for its DAAO inhibitory activity.

3-Hydroxyquinolin-2(1H)-one: Another DAAO inhibitor with a different core structure but similar functional properties.

The uniqueness of 6-AMINO-7-METHYL-2,3-QUINOXALINEDIOL lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and therapeutic applications.

特性

IUPAC Name |

6-amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-4-2-6-7(3-5(4)10)12-9(14)8(13)11-6/h2-3H,10H2,1H3,(H,11,13)(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTQHXAYMVYHKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1N)NC(=O)C(=O)N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40571643 |

Source

|

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69904-14-9 |

Source

|

| Record name | 6-Amino-7-methyl-1,4-dihydroquinoxaline-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40571643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。